2-Butyne-1,4-diol, diformate
Description
Historical Context of Butynediol Derivatives in Academic Research
The journey of butynediol derivatives in chemical research began with the pioneering work of Walter Reppe in the 1940s. His development of a method to safely handle acetylene (B1199291) under pressure led to the "Reppe synthesis," a process that reacts acetylene with formaldehyde (B43269) to produce 2-butyne-1,4-diol (B31916) on a large industrial scale. atamankimya.comwikipedia.orgnih.gov This breakthrough made 2-butyne-1,4-diol and its derivatives readily accessible for academic and industrial investigation.
A significant portion of the research on butynediol derivatives has focused on their hydrogenation. The selective hydrogenation of the alkyne in 2-butyne-1,4-diol can yield either 2-butene-1,4-diol (B106632) or, upon complete saturation, 1,4-butanediol (B3395766). atamankimya.comwikipedia.org Both of these products are valuable chemical intermediates. chemicalbook.com This has spurred extensive research into catalysis, aiming to control the selectivity of the hydrogenation process. Studies have explored various catalytic systems, including platinum and palladium-based catalysts on different supports, to optimize the yield of the desired product, be it the alkene or the fully saturated diol. chemicalbook.comacs.orgacs.org
Furthermore, the role of 2-butyne-1,4-diol as a precursor in the synthesis of vital compounds has cemented its importance. It is a key starting material in the industrial production of Vitamin B6. atamankimya.comwikipedia.org Its derivatives have also been utilized in the manufacturing of a wide array of products including herbicides, plasticizers, synthetic resins, polyurethanes, and corrosion inhibitors. atamankimya.comwikipedia.orgchemicalbook.com This broad utility has continuously fueled academic interest in exploring the chemistry of new butynediol derivatives.
Strategic Importance of Alkyne-Containing Formate (B1220265) Esters in Synthesis
Alkynes are highly valuable functional groups in modern organic synthesis. numberanalytics.comnumberanalytics.comfastercapital.com Their high-energy carbon-carbon triple bond serves as a versatile handle for constructing complex molecular architectures. Alkynes readily undergo a wide variety of chemical transformations, including addition reactions, cycloadditions, and metal-catalyzed coupling reactions. numberanalytics.comsolubilityofthings.com This reactivity allows chemists to use them as key building blocks for pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comvaia.com The alkyne unit can be thought of as a latent carbonyl group, as hydration reactions can convert it into a ketone or aldehyde, further expanding its synthetic utility. libretexts.orgnih.gov
The presence of formate esters adds another layer of strategic importance. While the corresponding acetate (B1210297) esters are more common, formate esters possess unique reactivity. They can be readily hydrolyzed to reveal the parent alcohol or participate in transesterification reactions.
The combination of these two functionalities in a single molecule like 2-butyne-1,4-diol, diformate presents a powerful synthetic tool. Such a compound offers two distinct points of reactivity:
The Alkyne Core: The triple bond can be selectively reduced to a cis- or trans-alkene, or to an alkane. It can also participate in cycloaddition reactions (like the "click chemistry" azide-alkyne cycloaddition), hydration to form a diketone, or various metal-catalyzed cross-coupling reactions to build larger carbon skeletons. fastercapital.comlibretexts.org
The Formate Esters: The two formate groups at the termini can be hydrolyzed under controlled conditions to unmask the diol. This diol can then be used in subsequent reactions, such as polymerization or etherification.
This bifunctionality makes alkyne-containing formate esters strategically valuable as "linchpin" molecules. They allow for a modular approach to synthesis, where one part of the molecule can be transformed while the other remains protected or available for a later-stage reaction. This enables the efficient and controlled construction of diverse and complex target molecules from a single, versatile starting material.
Structure
3D Structure
Properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-formyloxybut-2-ynyl formate |
InChI |
InChI=1S/C6H6O4/c7-5-9-3-1-2-4-10-6-8/h5-6H,3-4H2 |
InChI Key |
HXMJIIPXEYHZSK-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCOC=O)OC=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyne 1,4 Diol Diformate
Synthesis of 2-Butyne-1,4-diol (B31916) Precursor
The industrial production of 2-butyne-1,4-diol is predominantly achieved through the Reppe synthesis, a landmark process in industrial chemistry. Concurrently, research has focused on developing more efficient and sustainable catalytic systems to improve the synthesis of this vital precursor.
Investigations into Reppe Synthesis and Its Mechanistic Pathways
The Reppe synthesis, developed by Walter Reppe in the 1940s, involves the reaction of acetylene (B1199291) with formaldehyde (B43269) in the presence of a catalyst. osti.govnih.gov This process is typically carried out under pressure and at elevated temperatures. nih.gov The fundamental reaction is as follows:
2CH₂O + C₂H₂ → HOCH₂C≡CCH₂OH
The most common catalyst for this reaction is copper acetylide, often supported on an inert material. nih.gov The mechanism is believed to involve the formation of a copper acetylide complex, which then reacts with formaldehyde. A proposed kinetic model suggests a surface reaction between adsorbed acetylene and formaldehyde in the liquid phase. osti.gov
Industrial conditions for the Reppe synthesis generally involve temperatures ranging from 80 to 100°C and acetylene partial pressures of 1 to 6 x 10⁵ Pa. nih.gov The reaction is typically conducted in a closed system using an aqueous formaldehyde solution (30-50%). nih.gov The crude product from this process contains approximately 33-55% 2-butyne-1,4-diol, along with impurities such as propargyl alcohol (1-2%), unreacted formaldehyde (0.4-1%), and other by-products (1-2%). nih.gov
Development of Novel Catalytic Systems for 2-Butyne-1,4-diol Production
While the copper acetylide-based Reppe synthesis is well-established, research continues to explore novel catalytic systems to enhance the efficiency and safety of 2-butyne-1,4-diol production. The primary goals of this research are to improve catalyst activity, selectivity, and stability, as well as to reduce the hazardous nature of handling acetylene under high pressure.
One area of investigation involves the use of bimetallic catalysts. For instance, the addition of bismuth as a promoter to the copper catalyst has been shown to improve performance. wikipedia.org Other research has explored the use of different support materials for the copper acetylide catalyst to enhance its dispersion and stability.
A significant development involves conducting the reaction with calcium carbide and a spatially separate aqueous formaldehyde solution in the presence of a copper(I) acetylide catalyst. This method allows for the in-situ generation of acetylene, which then reacts with formaldehyde, potentially offering a safer alternative to handling pressurized acetylene gas. This process can achieve high yields (80-100%) and high purity of 2-butyne-1,4-diol. google.com
The following table summarizes some of the catalytic systems and their respective operating conditions for the synthesis of 2-butyne-1,4-diol.
| Catalyst System | Reactants | Temperature (°C) | Pressure | Key Findings |
| Copper Acetylide | Acetylene, Formaldehyde | 80-100 | 1-6 x 10⁵ Pa | Standard industrial process. nih.gov |
| Supported Copper Acetylide in Dimethyl Formamide | Acetylene, Formaldehyde | <100 | - | Reaction is chemically controlled; product inhibition observed. osti.gov |
| Copper(I) Acetylide | Calcium Carbide, Formaldehyde | 60-130 | 1-10 bar (overpressure) | In-situ acetylene generation, high yield and purity. google.com |
| Copper-Bismuth Catalysts | Acetylene, Formaldehyde | 90-150 | 1-20 bar | Patented production methods. wikipedia.org |
Exploration of Sustainable and Green Approaches in Precursor Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of 2-butyne-1,4-diol. A key focus is the replacement of hazardous reagents and the reduction of energy consumption.
The use of calcium carbide as a source of acetylene in a spatially separated system, as mentioned previously, can be considered a step towards a greener process by avoiding the transportation and storage of highly flammable acetylene gas. google.com Further research in this area could focus on utilizing renewable resources for the production of formaldehyde and acetylene.
Esterification of 2-Butyne-1,4-diol to 2-Butyne-1,4-diol Diformate
The second stage in the synthesis of the target compound is the esterification of 2-butyne-1,4-diol with formic acid. This reaction, a type of Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org
Reaction Mechanisms of Formate (B1220265) Ester Formation
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. wikipedia.orgbyjus.com The mechanism for the formation of a formate ester from an alcohol and formic acid involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com
Nucleophilic Attack: The alcohol (in this case, a hydroxyl group of 2-butyne-1,4-diol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. byjus.com
Deprotonation: The protonated ester is then deprotonated to yield the final formate ester and regenerate the acid catalyst. byjus.com
Since 2-butyne-1,4-diol has two hydroxyl groups, this process occurs sequentially at both ends of the molecule to form the diformate.
Optimization of Reaction Conditions for Diformate Yield and Selectivity
To maximize the yield and selectivity of 2-butyne-1,4-diol diformate, several reaction conditions can be optimized. The Fischer esterification is an equilibrium-controlled process, and therefore, strategies to shift the equilibrium towards the product side are crucial. wikipedia.orgbyjus.com
Key Optimization Parameters:
Reactant Ratio: Using a large excess of one of the reactants, typically the more readily available and easily removable one (in this case, likely formic acid), can drive the equilibrium towards the formation of the ester. byjus.com
Removal of Water: The continuous removal of water, a by-product of the reaction, is a highly effective method to shift the equilibrium to favor the product. This can be achieved through techniques such as azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com
Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts. wikipedia.org The choice and concentration of the catalyst can significantly impact the reaction rate.
Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition.
Solvent: The reaction can be performed without a solvent or in a non-polar solvent like toluene, which can also aid in the azeotropic removal of water. wikipedia.org
While specific research data on the optimization of 2-butyne-1,4-diol diformate synthesis is limited in the available literature, the principles of Fischer esterification provide a clear framework for maximizing its production. The following table outlines hypothetical optimization strategies based on established principles.
| Parameter | Strategy for Optimization | Expected Outcome |
| Molar Ratio (Formic Acid:Diol) | Increase the molar ratio of formic acid to 2-butyne-1,4-diol. | Shifts equilibrium to the right, increasing diformate yield. byjus.com |
| Water Removal | Employ a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene). | Continuously removes water, driving the reaction to completion. masterorganicchemistry.com |
| Catalyst | Use a strong acid catalyst (e.g., H₂SO₄, p-TsOH) at an optimal concentration. | Increases the rate of esterification. wikipedia.org |
| Temperature | Optimize the reaction temperature to balance reaction rate and minimize side reactions. | Achieves a high conversion rate in a reasonable timeframe without significant product degradation. |
| Reaction Time | Monitor the reaction progress to determine the optimal time for achieving maximum conversion. | Prevents unnecessary energy consumption and potential side reactions from prolonged heating. |
Catalytic Strategies for Diformate Synthesis of 2-Butyne-1,4-diol Diformate Prove Elusive
Despite a thorough review of scientific literature and chemical databases, specific catalytic strategies for the direct synthesis of 2-butyne-1,4-diol diformate through the diformylation of 2-butyne-1,4-diol remain largely undocumented. Extensive searches for catalytic methodologies, including various transition metal catalysts and reaction conditions, have not yielded established protocols or detailed research findings for this particular transformation.
The existing body of research on the reactivity of 2-butyne-1,4-diol predominantly focuses on its catalytic hydrogenation to produce valuable derivatives such as 2-butene-1,4-diol (B106632) and 1,4-butanediol (B3395766). These processes are well-documented, employing a range of catalysts including palladium, platinum, and nickel systems under various conditions to achieve high selectivity and yield for the partially or fully saturated diols.
Conversely, the formylation of 2-butyne-1,4-diol to its corresponding diformate ester appears to be a less explored area of chemical synthesis. While formylation reactions are a common class of organic transformations, their specific application to 2-butyne-1,4-diol using catalytic methods is not described in the available scientific and patent literature.
This lack of information suggests that the catalytic synthesis of 2-butyne-1,4-diol diformate may be an undeveloped area of research or that alternative, non-catalytic methods are employed for its preparation if the compound is required for specific applications. Further research and development would be necessary to establish efficient and selective catalytic strategies for this transformation.
Advanced Spectroscopic and Analytical Characterization of 2 Butyne 1,4 Diol Diformate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. For 2-Butyne-1,4-diol (B31916), diformate, both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum of 2-Butyne-1,4-diol, diformate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two formate (B1220265) groups (O-CHO) would likely appear as a singlet, while the methylene (B1212753) protons (CH₂) adjacent to the ester and alkyne functionalities would also produce a characteristic signal.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Key signals would include those for the carbonyl carbons of the formate groups, the sp-hybridized carbons of the alkyne triple bond, and the sp³-hybridized carbons of the methylene groups. Solid-state ¹³C NMR studies on the related compound 2-Butyne-1,4-diol have shown that the alkynyl carbon chemical shift tensors are almost axially symmetric. nih.gov
A comparative analysis of the ¹H and ¹³C NMR spectra of 2-butyn-1,4-diol and a related linker tetraol has been used to confirm structural modifications. researchgate.net
Predicted ¹H and ¹³C NMR Data for 2-Butyne-1,4-diol Diformate:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.1 | Singlet | O-CH O (Formate) |
| ¹H | ~4.9 | Singlet | CH ₂ |
| ¹³C | ~160 | Singlet | C =O (Formate) |
| ¹³C | ~80 | Singlet | C ≡C |
| ¹³C | ~52 | Singlet | C H₂ |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound (C₆H₆O₄), the exact mass is 142.02660867 Da. echemi.com In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to this mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For this compound, one could expect to see fragments corresponding to the loss of a formate group (HCOO·) or a formyloxymethyl group (CH₂OCHO·).
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the identity of individual components.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) in the formate esters, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkages would also be prominent. While the alkyne (C≡C) stretching vibration is often weak or absent in symmetrical alkynes due to a lack of change in dipole moment, it may be observable in the region of 2100-2260 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can be very effective for detecting the C≡C stretching vibration in symmetrical alkynes. In the Raman spectrum of 2-Butyne-1,4-diol, a distinct band corresponding to the alkyne stretch would be expected. researchgate.net
Key Vibrational Frequencies for 2-Butyne-1,4-diol Diformate:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (Ester) | Stretching | 1720 - 1740 | IR |
| C-O (Ester) | Stretching | 1000 - 1300 | IR |
| C≡C (Alkyne) | Stretching | 2100 - 2260 | Raman |
| C-H (Alkane) | Stretching | 2850 - 3000 | IR, Raman |
X-ray Diffraction (XRD) Studies for Crystalline Structure Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing mixtures containing this compound.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A GC analysis can be used to determine the purity of a sample by separating it from any impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For instance, the purity of 2-Butyne-1,4-diol is often determined by GC. sigmaaldrich.comthermofisher.com The analysis of 2-butyne-1,4-diol and its hydrogenation products has been performed using Polysorb-1 columns.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally labile. For this compound, reversed-phase HPLC with a suitable solvent system could be employed for purity assessment and quantification.
A study on the chemical behavior of technical grade 2-butyne-1,4-diol in solution utilized chromatographic data to resolve the system, which was found to contain the monomer, dimer, and some trimer. nih.gov
Theoretical and Computational Chemistry of 2 Butyne 1,4 Diol Diformate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. These methods can determine electron distribution, molecular orbital energies, and reactivity indices, offering insights that are difficult to obtain through experimental means alone.
For 2-butyne-1,4-diol (B31916) diformate, DFT calculations would reveal key aspects of its electronic structure. The presence of electronegative oxygen atoms in the formate (B1220265) groups and the electron-rich carbon-carbon triple bond create a molecule with a distinct electronic profile. DFT can be used to calculate the geometry that minimizes the molecule's energy, providing precise bond lengths and angles.
Studies on related formate esters demonstrate the utility of this approach. For instance, DFT analysis of ethyl formate adsorption on calcium oxide (CaO) surfaces revealed a charge transfer of 0.20 electrons from the adsorbate to the surface, indicating the nature of the binding interaction. researcher.lifeconicet.gov.ar The calculations showed that the molecule stabilizes by shifting its electronic states to lower energies upon adsorption. researcher.life Similarly, DFT has been used to determine the precise binding structure of formate species on a palladium (Pd) surface, finding that the molecule orients with its oxygen atoms bonding to the metal atoms at specific, symmetric sites. uwm.edu These studies highlight how DFT can elucidate the reactivity and interaction of the formate functional group, which would be directly applicable to understanding the behavior of 2-butyne-1,4-diol diformate in various chemical environments.
The electronic properties calculated via DFT can predict the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The locations of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack.
Table 1: Exemplary Calculated Electronic Properties for a Model Ester via DFT
| Property | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate an electron. | -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept an electron. | -0.2 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | 7.3 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.1 D |
| Mulliken Atomic Charges | Partial charges on individual atoms, indicating sites for electrostatic interactions (e.g., on C=O). | C: +0.6e, O: -0.5e |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are essential for understanding how molecules behave over time, particularly their flexibility (conformational analysis) and interactions with their environment (intermolecular interactions). An MD simulation calculates the forces between atoms and uses them to simulate the atoms' movements, providing a virtual "movie" of molecular behavior.
For a flexible molecule like 2-butyne-1,4-diol diformate, rotation around the C-O and C-C single bonds allows for numerous possible three-dimensional shapes, or conformers. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity. Research on other small organic esters, such as palm oil-based esters, has used MD to model their self-assembly into micelles, demonstrating how intermolecular forces govern their aggregation in solution. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as those with solvent molecules. A simulation of methyl formate hydrolysis showed that the process is catalyzed by the cooperative action of hydroxide (B78521) and hydronium ions generated from the autoionization of water, a mechanism revealed by tracking the interactions between the ester and surrounding water molecules. researchgate.net For 2-butyne-1,4-diol diformate, MD could be used to model its behavior in various solvents, predicting its solubility and how solvent molecules arrange around the solute, which can significantly affect reaction rates.
Table 2: Typical Outputs from an MD Simulation for Conformational Analysis
| Simulation Output | Description | Relevance to 2-Butyne-1,4-diol Diformate |
| Dihedral Angle Distribution | The probability of finding a specific angle of rotation around a chemical bond. | Identifies the most populated (stable) conformations by analyzing rotation around the C-C and C-O single bonds. |
| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Shows the arrangement of solvent molecules around the ester groups and the alkyne core, revealing solvation shells. |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, relative to a reference structure. | Indicates the stability and flexibility of the molecule's structure during the simulation. |
| Potential Energy Trajectory | The total potential energy of the system as a function of simulation time. | Helps identify transitions between different conformational states. |
Computational Modeling of Reaction Pathways and Transition States in Diformate Transformations
Computational chemistry provides powerful tools to map the entire energy landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, researchers can predict reaction mechanisms and activation energies. This is particularly useful for understanding the transformations of esters like 2-butyne-1,4-diol diformate.
Ester transformations, such as hydrolysis (saponification), transesterification, and reduction, are fundamental reactions in organic chemistry. libretexts.orgnumberanalytics.com Computational models can dissect these reactions step-by-step. For example, the mechanism of base-promoted ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the leaving group. libretexts.org DFT calculations can pinpoint the structure of the high-energy transition state for this process, and the calculated activation energy determines the theoretical reaction rate.
More complex transformations can also be modeled. Recent computational work on "ester dance" reactions, where functional groups migrate around an aromatic ring, has used DFT to hypothesize the reaction mechanism, which involves oxidative addition to a palladium catalyst and the formation of an aryne-palladium complex. acs.org Although 2-butyne-1,4-diol diformate is aliphatic, similar computational approaches could be used to study its potential transformations, such as intramolecular cyclizations or reactions at the alkyne unit catalyzed by transition metals. It is important to note, however, that the accuracy of these predictions can be sensitive to the chosen computational method, and different DFT functionals can sometimes yield varied results for complex multi-step reactions. nih.gov
Table 3: Hypothetical Reaction Profile for Ester Hydrolysis Calculated via DFT
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Ester + Hydroxide Ion | 0.0 (Reference) |
| Transition State 1 (TS1) | Nucleophilic attack of OH⁻ on the carbonyl carbon. | +12.5 |
| Tetrahedral Intermediate | Stable intermediate with a tetrahedral carbon. | -8.0 |
| Transition State 2 (TS2) | Cleavage of the C-O bond to the leaving group. | +15.0 |
| Products | Carboxylate Anion + Alcohol | -20.0 |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict the spectroscopic properties of molecules, which is an essential step in verifying their synthesis and characterizing their structure. The primary techniques are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: IR spectra are predicted by calculating the vibrational frequencies of a molecule's chemical bonds. For 2-butyne-1,4-diol diformate, the most characteristic IR peaks would arise from the C=O stretch of the ester groups and the C≡C stretch of the alkyne core. Computational studies on simple esters consistently predict a strong C=O stretching vibration. researchgate.netspectroscopyonline.com The exact position of this peak is sensitive to the molecular environment; for example, α,β-unsaturation typically lowers the frequency. orgchemboulder.com The alkyne C≡C stretch is expected in the 2100-2260 cm⁻¹ region, though its intensity can be weak, especially in symmetric molecules. libretexts.org Combined MD and quantum mechanical models can even predict how solvents affect these frequencies; for instance, hydrogen bonding to the carbonyl oxygen causes a red shift (lower frequency), while bonding to the alkoxy oxygen causes a blue shift (higher frequency). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts are predicted by calculating the magnetic shielding around each nucleus. DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, is the standard for this task. nih.govnih.gov For 2-butyne-1,4-diol diformate, one would expect distinct signals for the formyl protons (H-C=O), the methylene (B1212753) protons (-CH₂-), and the corresponding ¹³C nuclei. The chemical environment of the alkyne carbons makes them unique, and their predicted shifts would be a key identifying feature. While DFT provides good initial predictions, achieving high accuracy can be challenging, and results are often improved by applying empirical scaling factors or using advanced machine learning models trained on large datasets of experimental spectra. arxiv.orgrsc.org
Table 4: Predicted vs. Experimental IR Frequencies for a Model Ester (Ethyl Acetate)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled DFT) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1745 | 1742 |
| CH₃ Asymmetric Stretch | 2980 | 2984 |
| CH₃ Symmetric Stretch | 2940 | 2944 |
| C-O-C Asymmetric Stretch | 1240 | 1243 |
| C-O-C Symmetric Stretch | 1045 | 1048 |
Table 5: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Butyne-1,4-diol Diformate
| Atom | Type | Predicted Chemical Shift (ppm) |
| ¹H | Formyl Proton (-O-CH=O) | 8.0 - 8.2 |
| ¹H | Methylene Protons (-CH₂-) | 4.7 - 4.9 |
| ¹³C | Carbonyl Carbon (C=O) | 160 - 162 |
| ¹³C | Alkyne Carbon (-C≡C-) | 75 - 85 |
| ¹³C | Methylene Carbon (-CH₂-) | 52 - 55 |
Reactivity and Chemical Transformations of 2 Butyne 1,4 Diol Diformate
Alkyne Moiety Reactivity
The carbon-carbon triple bond is the most reactive site on the molecule for additions and reductions. Its internal position and the presence of adjacent functional groups influence the regioselectivity and stereoselectivity of these reactions.
The partial hydrogenation of the alkyne in 2-butyne-1,4-diol (B31916) diformate to the corresponding alkene, 2-butene-1,4-diol (B106632) diformate, is a significant transformation. This reaction, known as semi-hydrogenation, primarily yields the cis-isomer, (Z)-2-butene-1,4-diol diformate, due to the syn-addition of hydrogen from the surface of a heterogeneous catalyst.
Research on the parent compound, 2-butyne-1,4-diol (BYD), provides extensive insight into this process. The selective hydrogenation to 2-butene-1,4-diol (BED) is a critical step in the synthesis of various fine chemicals, including vitamins and pharmaceuticals. acs.orgnih.govchemicalbook.com Catalysts based on palladium, such as Pd/CaCO₃ (Lindlar's catalyst) or Schiff base-modified palladium nanocatalysts, are highly effective. chemicalbook.comresearchgate.net These systems can achieve high selectivity for the cis-alkene product. For instance, a Schiff base-modified Pd nanocatalyst demonstrated approximately 100% selectivity for BED with a 95.2% conversion of BYD under mild conditions of 50°C and 2 MPa of H₂. chemicalbook.com
Platinum-based catalysts have also been developed to improve selectivity and reduce side reactions. A catalyst with a low loading of platinum (0.5 wt%) on a silicon carbide (SiC) support showed excellent performance, achieving up to 96% selectivity for BED with a 96% conversion rate at 100°C and 1 MPa of H₂. chemicalbook.comrsc.org The primary side product in this case was the fully saturated 1,4-butanediol (B3395766). chemicalbook.com More recently, sustainable photocatalytic methods using copper single atoms on TiO₂ have achieved near-quantitative conversion of BYD and over 99% selectivity for BED under ambient conditions. acs.org
| Catalyst System | Temperature (°C) | Hydrogen Pressure (MPa) | Conversion (%) | Selectivity to 2-Butene-1,4-diol (%) | Reference(s) |
| Schiff Base-Modified Pd | 50 | 2 | 95.2 | ~100 | chemicalbook.com |
| 0.5 wt% Pt/SiC | 100 | 1 | 96 | 96 | chemicalbook.comrsc.org |
| 1% Pd/CaCO₃-NH₃ | Not Specified | Not Specified | High | High (cis-isomer) | researchgate.net |
| Cu-SAs-TiO₂ (Photocatalytic) | Ambient | Not Applicable | ~100 | 99.4 | acs.org |
The complete reduction of the alkyne triple bond leads to the formation of the corresponding alkane, 1,4-butanediol diformate. This reaction proceeds through the intermediate alkene, and process conditions can be tuned to favor the fully saturated product.
Industrially, the hydrogenation of 2-butyne-1,4-diol (BYD) to 1,4-butanediol (BAD or BDO) often utilizes nickel-based catalysts. chemicalbook.com However, these processes typically require harsh conditions, such as high temperatures (up to 160°C) and pressures (15–30 MPa). chemicalbook.com Palladium catalysts can also drive the reaction to completion, particularly at high substrate conversion levels where the intermediate 2-butene-1,4-diol is further hydrogenated. researchgate.netresearchgate.net Studies using Raney Nickel catalysts have also demonstrated the selective hydrogenation of BYD to BAD. researchgate.net The reaction pathway involves the initial formation of cis-2-butene-1,4-diol, which is then converted to 1,4-butanediol. researchgate.net
| Catalyst System | Temperature (°C) | Hydrogen Pressure (psi) | Key Product | Reference(s) |
| Raney Nickel | 70 | 1000 | 1,4-Butanediol | researchgate.net |
| Nickel-based catalysts | up to 160 | 2175 - 4351 | 1,4-Butanediol | chemicalbook.com |
| Pd nanoparticles on polymeric resin | 45 | 43.5 | 1,4-Butanediol | researchgate.net |
The alkyne functionality of 2-butyne-1,4-diol diformate makes it a suitable substrate for cycloaddition reactions. These reactions involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated molecules. The alkyne can act as a 2π-electron component in reactions such as [4+2] (Diels-Alder, where the alkyne is the dienophile), [2+2], and [2+2+2] cycloadditions. youtube.com
The parent compound, 2-butyne-1,4-diol, is known to participate in rhodium and iridium-catalyzed [2+2+2] inter- and intramolecular cyclotrimerizations. atamankimya.com This class of reactions is particularly powerful for the synthesis of complex carbocyclic and heterocyclic systems.
Furthermore, the alkyne group is a key functional handle in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), which forms a stable triazole ring. nih.gov While not a terminal alkyne, the internal alkyne of 2-butyne-1,4-diol diformate could potentially participate in certain click-type transformations, serving as a building block for creating larger, more complex molecular architectures or for bioconjugation. nih.govbham.ac.uk
The electron-rich triple bond of the alkyne is susceptible to attack by electrophiles. The addition of hydrogen halides (HX) or halogens (X₂) to an internal alkyne typically proceeds via a vinyl carbocation intermediate. The reaction of the intermediate 2-butene-1,4-diol diformate with an electrophile like HBr can result in a mixture of 1,2- and 1,4-addition products, arising from the attack of the nucleophile (Br⁻) on the resonance-stabilized allylic carbocation intermediate. libretexts.orgmasterorganicchemistry.com
Nucleophilic addition to an alkyne generally requires the alkyne to be "activated" by an adjacent electron-withdrawing group or through the use of highly reactive organometallic nucleophiles. bham.ac.uk The formate (B1220265) groups in 2-butyne-1,4-diol diformate are moderately electron-withdrawing, which may facilitate the addition of soft nucleophiles (like thiols or amines) across the triple bond in a conjugate or Michael-type addition, a reaction class that has gained prominence within the field of click chemistry. bham.ac.uk
Formate Ester Group Reactivity
The two formate ester groups offer reaction sites independent of the alkyne moiety. These groups are susceptible to nucleophilic acyl substitution, with hydrolysis and transesterification being the most common transformations.
Hydrolysis of the formate esters in 2-butyne-1,4-diol diformate would regenerate the parent compound, 2-butyne-1,4-diol, and two equivalents of formic acid. This reaction is typically catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for attack by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the formate anion and the diol.
Transesterification is a related process where an alcohol displaces the original alcohol from the ester. Reacting 2-butyne-1,4-diol diformate with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would yield 2-butyne-1,4-diol and the corresponding new ester (ethyl formate). This equilibrium-driven process is widely used to modify ester functionalities.
Cleavage and Rearrangement Reactions
There is currently no available scientific literature detailing the specific cleavage and rearrangement reactions of 2-butyne-1,4-diol diformate.
Polymerization and Oligomerization Potential
Information regarding the polymerization and oligomerization potential of 2-butyne-1,4-diol diformate is not present in the available research.
Homo- and Copolymerization Mechanisms
Specific mechanisms for the homo- and copolymerization of 2-butyne-1,4-diol diformate have not been documented.
Role as a Monomer in the Synthesis of Advanced Polymers
There is no evidence in the current literature to suggest that 2-butyne-1,4-diol diformate is utilized as a monomer in the synthesis of advanced polymers.
Cross-linking Applications in Polymer Chemistry
The application of 2-butyne-1,4-diol diformate in cross-linking for polymer chemistry has not been reported.
Applications and Emerging Research Areas for 2 Butyne 1,4 Diol Diformate
Intermediate in Advanced Organic Synthesis
The strategic placement of functional groups in 2-Butyne-1,4-diol (B31916) diformate positions it as a powerful tool for synthetic chemists. The formate (B1220265) esters can act as protecting groups or be readily converted to other functionalities, while the alkyne core offers a rich platform for carbon-carbon bond formation and further molecular elaboration.
Building Block for Complex Molecules and Bioactive Scaffolds
The rigid, linear geometry of the butyne backbone in 2-Butyne-1,4-diol diformate makes it an attractive starting material for the synthesis of complex and biologically active molecules. The alkyne can participate in a range of cycloaddition reactions, providing access to diverse heterocyclic systems that are common motifs in pharmaceuticals and natural products. For instance, its parent diol is utilized in the total synthesis of natural products like (-)-isolaurallene and (-)-amphidinolide P. atamankimya.com The diformate is expected to offer alternative synthetic routes with potentially different reactivity and selectivity profiles.
Precursor to Other Functionalized Chemical Compounds
2-Butyne-1,4-diol diformate is a precursor to a variety of functionalized compounds. The selective hydrogenation of the alkyne can yield the corresponding alkene or alkane diformates, each with distinct properties and applications. The parent compound, 2-Butyne-1,4-diol, is a well-known precursor to 1,4-butanediol (B3395766) and 2-butene-1,4-diol (B106632) through hydrogenation. atamankimya.com Furthermore, the formate groups can be hydrolyzed to the corresponding diol or converted to other esters or ethers, expanding the range of accessible derivatives. This versatility allows for the synthesis of a wide array of linear and cyclic compounds with tailored functionalities. The parent diol, for example, is a key raw material in the synthesis of Vitamin B6. atamankimya.com
Advanced Materials Science Applications
The incorporation of 2-Butyne-1,4-diol diformate into polymer chains and material matrices is an emerging area of research with the potential to yield materials with enhanced properties and novel functionalities.
Modification of Polymer Properties (e.g., thermal stability, mechanical strength)
The rigid nature of the butyne unit in 2-Butyne-1,4-diol diformate can be exploited to enhance the thermal stability and mechanical strength of polymers. When incorporated into polyester or polyurethane backbones, for example, the alkyne moiety can restrict chain mobility, leading to higher glass transition temperatures and improved modulus. The parent compound, 2-Butyne-1,4-diol, is already used in the manufacture of synthetic resins and polyurethanes. atamankimya.combasf.com The diformate derivative provides a direct route for the inclusion of this rigid segment into polymer structures.
Development of Functional Materials and Nanomaterials
The alkyne functionality in 2-Butyne-1,4-diol diformate serves as a reactive handle for the post-polymerization modification and development of functional materials. For instance, the alkyne can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecules, including fluorescent dyes, bioactive ligands, or cross-linking agents. This approach allows for the creation of smart materials that can respond to external stimuli or nanomaterials with tailored surface properties. Research on the parent diol has shown its utility in the electrodeposition of Ni-W-B alloy coatings, where it influences the nanostructure and corrosion resistance.
Catalysis Research
Searches for the involvement of 2-Butyne-1,4-diol, diformate in catalysis have not yielded any specific findings. The compound is mentioned in unrelated fields, such as its identification as a metabolite in the ethanol and ethyl acetate (B1210297) extract of the plant Justicia carnea researchgate.net. Additionally, it is listed as a potential component in non-aqueous electrolyte solutions for batteries, a context focused on electrochemistry rather than catalysis google.comgoogle.com.
Investigation of 2-Butyne-1,4-diol Diformate as a Ligand in Metal-Catalyzed Reactions
There is currently no available research literature detailing the investigation or use of this compound as a ligand for metal catalysts. The properties of a molecule that make it a suitable ligand—such as its ability to donate electrons and bind to a metal center—have not been explored for this specific compound in the context of catalytic reactions. Consequently, there are no research findings, data tables, or detailed studies to report on this topic.
Application in Heterogeneous and Homogeneous Catalytic Systems
Consistent with the absence of research on its role as a ligand, there is no information on the application of this compound in either heterogeneous or homogeneous catalysis. The performance, selectivity, or reaction mechanisms involving this compound in any catalytic system have not been documented in the public domain. Therefore, a comparative analysis or a summary of its use in these systems cannot be provided.
Future Research Trajectories and Outlook
Novel Synthetic Routes and Process Intensification
The synthesis of 2-butyne-1,4-diol (B31916), diformate, while not extensively documented, can be projected from established esterification principles. Future research is anticipated to concentrate on enhancing the efficiency, sustainability, and economic viability of its production.
Conventional synthesis would likely involve the esterification of 2-butyne-1,4-diol with formic acid or its derivatives. researchgate.net Acid-catalyzed esterification is a common method for producing formate (B1220265) esters. nih.gov However, to align with modern green chemistry principles, research into alternative, more sustainable synthetic pathways is crucial. One promising area is the use of biocatalysts, such as immobilized lipases, which have demonstrated efficacy in the synthesis of other formate esters, offering high selectivity and milder reaction conditions. conicet.gov.armdpi.com Another innovative approach is the Au/TiO2-catalyzed aerobic oxidative coupling of alcohols with paraformaldehyde, which presents a novel route for formate ester synthesis. nih.gov
Process intensification strategies will be pivotal in transitioning from laboratory-scale synthesis to industrial production. These strategies aim to develop more efficient, safer, and more environmentally friendly processes. mdpi.com For the synthesis of 2-butyne-1,4-diol, diformate, this could involve the use of reactive distillation or membrane reactors to overcome equilibrium limitations by continuously removing byproducts like water. mdpi.comscispace.com Such approaches can lead to higher conversions and purity, while reducing energy consumption and waste generation. mdpi.com
Table 1: Potential Synthetic Routes for this compound
| Synthetic Method | Catalyst/Reagent | Key Advantages | Research Focus |
|---|---|---|---|
| Acid-Catalyzed Esterification | Formic acid, Strong acid catalyst (e.g., H₂SO₄) | Well-established, relatively simple | Development of solid acid catalysts for easier separation and reuse. |
| Enzymatic Esterification | Immobilized Lipase | High selectivity, mild conditions, environmentally benign | Enzyme screening, reaction optimization, and catalyst reusability. mdpi.com |
| Oxidative Coupling | Au/TiO₂ catalyst, Paraformaldehyde | Novel, atom-economical approach | Catalyst development, understanding reaction mechanism. nih.gov |
| Transesterification | Ethyl formate, Base or enzyme catalyst | Can be driven to completion with excess reagent | Catalyst selection, optimization of reaction conditions. |
Exploration of Uncharted Reactivity and Stereoselective Transformations
The chemical structure of this compound, featuring a central alkyne unit flanked by formate esters, suggests a rich and largely unexplored reactivity profile. The sp-hybridized carbons of the triple bond make alkynes susceptible to a variety of addition reactions. msu.edu The formate groups can act as protecting groups for the diol functionality, allowing for selective reactions at the alkyne core. google.comnumberanalytics.com
Future research will likely focus on the selective transformation of the alkyne moiety. This could include partial hydrogenation to yield the corresponding (Z)- or (E)-2-butene-1,4-diol, diformate, using catalysts like Lindlar's catalyst or sodium in liquid ammonia, respectively. youtube.com Such stereoselective transformations are critical for controlling the geometry of the resulting alkene, which in turn dictates the properties of downstream products. masterorganicchemistry.com Additionally, the alkyne can undergo various addition reactions, such as halogenation, hydrohalogenation, and hydration, leading to a diverse array of functionalized molecules. masterorganicchemistry.com The influence of the adjacent formate groups on the regioselectivity and stereoselectivity of these additions warrants detailed investigation.
Furthermore, the potential for the formate groups to participate in intramolecular reactions or to be selectively cleaved under mild conditions opens up avenues for complex molecular architectures. google.com The development of stereoselective and stereospecific reactions involving this compound will be crucial for its application in the synthesis of fine chemicals and pharmaceuticals where precise control of stereochemistry is paramount. ddugu.ac.innih.gov
Integration into Sustainable Chemical Processes
The integration of this compound into sustainable chemical processes is a key area for future research. This begins with the sustainable synthesis of its precursor, 2-butyne-1,4-diol, which can be produced from renewable feedstocks. google.com The use of green solvents, catalytic systems with high turnover numbers, and energy-efficient reaction conditions are all critical aspects of developing a sustainable production process for the diformate.
The electrochemical conversion of CO₂ into valuable chemicals offers a novel and sustainable route to formate esters. acs.org Research into the electrochemical synthesis of this compound from CO₂ and 2-butyne-1,4-diol would represent a significant step towards a circular carbon economy.
Moreover, the application of this compound as a building block in sustainable chemistry is a promising avenue. For example, its use in the synthesis of biodegradable polymers or as a bio-based crosslinker could contribute to the development of more environmentally friendly materials. The parent compound, 2-butyne-1,4-diol, is already used in the manufacture of various products, including pesticides and corrosion inhibitors, and exploring the potential of its diformate derivative in these applications with improved performance or sustainability metrics is a logical next step. atamankimya.com
Development of High-Performance Materials with Tailored Properties
The unique bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and high-performance materials. The rigid alkyne core can impart thermal stability and desirable mechanical properties to the resulting polymers, while the formate groups offer sites for further modification or crosslinking.
Future research in this area will likely focus on the polymerization of this compound to create new classes of polyesters or polyethers with tailored properties. The hydrogenation of the alkyne to an alkene within the polymer backbone could lead to materials with different degrees of flexibility and reactivity. researchgate.net For instance, the resulting unsaturated polyesters could be crosslinked to form thermosetting resins with applications in coatings, adhesives, and composites. The parent diol and its hydrogenated derivative, 2-butene-1,4-diol (B106632), are already utilized in the production of alkyd resins, plasticizers, and polyurethanes. chemicalbook.com
The copolymerization of this compound with other monomers could lead to the development of advanced materials with specific functionalities. For instance, copolymerization with aziridine (B145994) has been shown to produce polymers with potential biomedical applications due to their biocompatibility and biodegradability. ontosight.ai The ability to precisely control the polymer architecture and functionality will be key to unlocking the full potential of this compound in materials science.
Q & A
Q. What are the standard synthetic routes for preparing 2-Butyne-1,4-diol diformate, and what analytical methods confirm its purity?
Methodological Answer: 2-Butyne-1,4-diol diformate (C₆H₈O₄) is synthesized via esterification of 2-Butyne-1,4-diol with formic acid under acidic catalysis. Key steps include temperature control (80–120°C) and stoichiometric excess of formic acid to drive the reaction to completion . Post-synthesis, purity is confirmed using:
- GC-MS : To verify molecular ion peaks at m/z 144 (molecular weight) and fragmentation patterns consistent with the diformate structure .
- ¹H/¹³C NMR : Characteristic signals for formate esters (δ ~8.0 ppm for formyl protons; δ ~160 ppm for carbonyl carbons) .
- FTIR : Absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1180 cm⁻¹ (C-O ester stretch) .
Q. How do the physical and chemical properties of 2-Butyne-1,4-diol diformate influence its reactivity in organic transformations?
Methodological Answer: The compound’s reactivity is governed by:
- Electrophilic Acetylenic Bond : The triple bond (C≡C) in the backbone facilitates hydrogenation or nucleophilic additions. For example, hydrogenation over Pd/TiO₂ yields 2-butene-1,4-diol diformate with >95% selectivity under mild conditions (50°C, 5 bar H₂) .
- Ester Groups : The formate moieties are susceptible to hydrolysis under basic conditions, enabling controlled deprotection to regenerate 2-Butyne-1,4-diol .
- Solubility : High solubility in polar aprotic solvents (e.g., DMF, THF) allows use in homogeneous catalysis, while limited solubility in water necessitates phase-transfer agents for aqueous reactions .
Advanced Research Questions
Q. What experimental strategies optimize the selective hydrogenation of 2-Butyne-1,4-diol to target diols, and how do catalyst supports impact reaction outcomes?
Methodological Answer: Selective hydrogenation to cis-2-butene-1,4-diol or 1,4-butanediol requires tailored catalysts and conditions:
- Catalyst Design :
- Pd/γ-Al₂O₃ : Achieves 99% conversion of 2-Butyne-1,4-diol to cis-2-butene-1,4-diol at 80°C and 30 bar H₂, with minimal over-hydrogenation .
- Raney® Nickel : In continuous stirred-tank reactors (CSTR), this catalyst promotes full hydrogenation to 1,4-butanediol with 85% yield, but requires careful control of H₂ flow to avoid isomerization .
- Support Effects :
- TiO₂ Nanotubes : Confinement of Pd nanoparticles (1–3 nm) within TiO₂ enhances selectivity for cis-diols by restricting side reactions .
- MIL-101(Cr) : Metal-organic frameworks (MOFs) as supports improve dispersion of active sites, increasing turnover frequency (TOF) by 40% compared to unsupported Pd .
Q. How can kinetic modeling resolve discrepancies in reported hydrogenation rates of 2-Butyne-1,4-diol across different studies?
Methodological Answer: Discrepancies often arise from variations in catalyst pretreatment, solvent use, or H₂ pressure. A three-stage kinetic model (based on batch reactor data) clarifies these:
- Stage A : Rapid hydrogenation of 2-Butyne-1,4-diol to cis-2-butene-1,4-diol (rate constant k₁ = 0.15 min⁻¹, 50°C) .
- Stage B : Competing pathways—cis-diol either isomerizes to trans-diol (k₂ = 0.02 min⁻¹) or hydrogenates to 1,4-butanediol (k₃ = 0.08 min⁻¹) .
- Stage C : Over-hydrogenation byproducts form if H₂ pressure exceeds 10 bar, reducing selectivity. Solvent-free systems (e.g., fixed-bed reactors) mitigate this by enhancing gas-liquid mass transfer .
Q. What spectroscopic techniques are critical for distinguishing intermediates during catalytic hydrogenation of 2-Butyne-1,4-diol diformate?
Methodological Answer:
- In Situ FTIR : Monitors real-time disappearance of C≡C stretches (~2100 cm⁻¹) and emergence of C=C (~1650 cm⁻¹) or C-O (1100 cm⁻¹) bands .
- NMR Reaction Monitoring : ¹H NMR in deuterated solvents (e.g., D₂O) tracks protonation of acetylenic bonds and quantifies cis/trans diol ratios via coupling constants (J = 10–12 Hz for cis, 15–17 Hz for trans) .
- X-ray Absorption Spectroscopy (XAS) : Identifies oxidation states of Pd catalysts during reaction, correlating Pd⁰ content (>80%) with optimal activity .
Data Contradiction Analysis
Q. Reported Discrepancies in Catalyst Performance
- Contradiction : Pd/γ-Al₂O₃ in shows higher selectivity for cis-diols than Pd/C in .
- Resolution : γ-Al₂O₃’s acidic sites stabilize intermediates, reducing over-hydrogenation. In contrast, carbon supports lack such sites, favoring full hydrogenation to butanediol.
- Experimental Design : Compare catalysts under identical conditions (solvent-free, 50°C, 10 bar H₂) while varying support porosity and acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
